molecular formula C19H24N2O3 B5650147 methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate

methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate

Cat. No.: B5650147
M. Wt: 328.4 g/mol
InChI Key: BKIUNOMNFGYBIA-UHFFFAOYSA-N
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Description

Methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the azepane moiety and the esterification of the carboxylic acid group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the quinoline core or the azepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the azepane moiety may interact with protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-ylmethyl)-1H-indole: Another compound with an azepane ring, known for its biological activity.

    3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one: A quinoline derivative with potent antibacterial and antifungal activity.

    3-((2-(4-hydroxybenzyl)-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one: Similar to the previous compound, with additional functional groups enhancing its activity.

Uniqueness

Methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate stands out due to its unique combination of the quinoline core and the azepane ring, providing a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents.

Properties

IUPAC Name

methyl 3-(azepan-1-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-13-16(12-21-9-5-3-4-6-10-21)18(22)15-11-14(19(23)24-2)7-8-17(15)20-13/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUNOMNFGYBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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